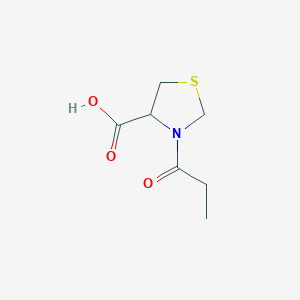

3-Propanoyl-1,3-thiazolidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Propanoyl-1,3-thiazolidine-4-carboxylic acid is a compound that involves thiazolidine chemistry . Thiazolidine chemistry has been explored to develop antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides .

Synthesis Analysis

The synthesis of 3-Propanoyl-1,3-thiazolidine-4-carboxylic acid involves the reaction kinetics between 1,2-aminothiols and aldehydes . This reaction, which forms a thiazolidine product, does not require any catalyst and remains stable under physiological conditions .Molecular Structure Analysis

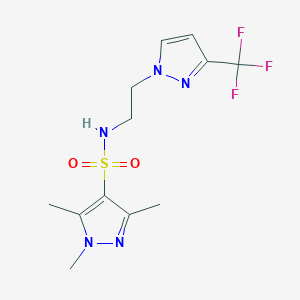

The molecular structure of 3-Propanoyl-1,3-thiazolidine-4-carboxylic acid is described by the InChI code1S/C7H11NO3S/c1-2-6(9)8-4-12-3-5(8)7(10)11/h5H,2-4H2,1H3,(H,10,11)/t5-/m0/s1 . Chemical Reactions Analysis

The chemical reactions involving 3-Propanoyl-1,3-thiazolidine-4-carboxylic acid are interesting because 1,2-aminothiols are naturally present in proteins as N-terminal cysteine . The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bio-conjugation reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Propanoyl-1,3-thiazolidine-4-carboxylic acid include a molecular weight of 189.24 . It is a powder that is stable at room temperature .Scientific Research Applications

Luminescent Complexes and Biological Studies

- A study explored the synthesis of luminescent complexes using 3-(thiazol-2-yl carbamoyl) propanoic acid with metals like Co(II), Ni(II), Cu(II), Zn(II), and Bi(III), resulting in compounds with appreciable luminescence. These complexes were also screened for antibacterial and antifungal potential, though most showed non-significant activities (Kanwal et al., 2020).

Synthesis of Thiazolidine-4-Carboxylic Acids

- Another study focused on synthesizing 2-substituted (2R,4R)-3-(3-mercaptopropionyl)thiazolidine-4-carboxylic acids from L-cysteine, aldehydes, and 3-(acetylsulfanyl)propionyl chloride, highlighting their potential as antihypertensive drugs with angiotensin-converting enzyme inhibiting action (Ershov et al., 2014).

Anticancer Activity

- Tetra-substituted phthalocyanines bearing thiazolidine derivatives were synthesized and studied for their anticancer activity on different cancer cell lines. The study provided insights into their aggregation behavior and potential as novel anticancer agents through molecular docking studies (Bilgiçli et al., 2021).

Antimicrobial Activity

- Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives were synthesized and showed weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. One compound notably demonstrated antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus (Alhameed et al., 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-propanoyl-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3S/c1-2-6(9)8-4-12-3-5(8)7(10)11/h5H,2-4H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPJCLHVMRYOQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CSCC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Propanoyl-1,3-thiazolidine-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[Bis(2-ethylhexyl)amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B2937918.png)

![3-(4-Ethoxyphenyl)sulfonyl-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2937919.png)

![3-Indolo[2,3-b]quinoxalin-6-yl-propionic acid](/img/structure/B2937920.png)

![4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2937922.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2937926.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2937930.png)